molecular formula C7H3Cl4F B062908 4-Chloro-2-fluorobenzotrichloride CAS No. 179111-13-8

4-Chloro-2-fluorobenzotrichloride

Cat. No. B062908
Key on ui cas rn: 179111-13-8
M. Wt: 247.9 g/mol
InChI Key: ACYJYVSUQNUQDV-UHFFFAOYSA-N
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Patent
US05739361

Procedure details

4-chloro-2-fluoro-benzotrichloride (III) obtained in step (A) is chlorosulfonylated by treatment with sulfuric chlorohydrin in the presence of sulfuric acid and the resulting product is ammonolyzed by treatment with ammonium hydroxide to give 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid (IV);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](Cl)(Cl)Cl)=[C:4]([F:12])[CH:3]=1.[OH:13][S:14](Cl)(=O)=[O:15].S(=O)(=O)(O)[OH:19].[OH-:23].[NH4+:24]>>[Cl:1][C:2]1[C:7]([S:14](=[O:15])(=[O:13])[NH2:24])=[CH:6][C:5]([C:8]([OH:19])=[O:23])=[C:4]([F:12])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(Cl)(Cl)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1S(N)(=O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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